Antitumor Activity of Indoleglycerol vs. Chromomycin SA in HeLa and MCF-7 Cancer Cell Lines
In a direct co-isolation and comparative cytotoxicity study from Streptomyces sp. KML-2, indoleglycerol (reported as 1-(1H-indol-3-yl)-propane-1,2,3-triol) demonstrated significant antitumor activity against HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. Against HeLa cells, indoleglycerol exhibited an IC₅₀ of 8.9 µg/mL, compared to 7.8 µg/mL for the co-isolated antibiotic Chromomycin SA—a difference of only 1.1 µg/mL, placing indoleglycerol within comparable potency to a known clinical antitumor agent [1]. Against MCF-7 cells, indoleglycerol showed an IC₅₀ of 12.6 µg/mL versus 0.97 µg/mL for Chromomycin SA, indicating differential selectivity between the two compounds across cell types [1]. This study represents the first report of an indole derivative bearing a glycerol side chain exhibiting novel antitumor activity from any actinomycete isolate [2].
| Evidence Dimension | Cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | HeLa IC₅₀ = 8.9 µg/mL; MCF-7 IC₅₀ = 12.6 µg/mL |
| Comparator Or Baseline | Chromomycin SA: HeLa IC₅₀ = 7.8 µg/mL; MCF-7 IC₅₀ = 0.97 µg/mL |
| Quantified Difference | HeLa: ΔIC₅₀ = 1.1 µg/mL (indoleglycerol 14% less potent); MCF-7: ΔIC₅₀ = 11.63 µg/mL (indoleglycerol 13-fold less potent, indicating cell-type selectivity divergence) |
| Conditions | Streptomyces sp. KML-2 fermentation extract; purified compounds tested against HeLa and MCF-7 cell lines; IC₅₀ determined by standard cytotoxicity assay |
Why This Matters
For procurement decisions in anticancer natural product research, indoleglycerol offers a structurally distinct indole-glycerol scaffold with experimentally validated antitumor activity that is cell-type selective compared to the co-isolated Chromomycin SA, enabling mechanistic dissection of structure-activity relationships not accessible with other indole derivatives.
- [1] Aftab, U., Zechel, D. L., & Sajid, I. (2015). Antitumor compounds from Streptomyces sp. KML-2, isolated from Khewra salt mines, Pakistan. Biological Research, 48, 58. DOI: 10.1186/s40659-015-0046-3. (IC₅₀ data: HeLa 8.9/7.8 µg/mL; MCF-7 12.6/0.97 µg/mL for indoleglycerol/Chromomycin SA respectively) View Source
- [2] Aftab, U., Zechel, D. L., & Sajid, I. (2015). Antitumor compounds from Streptomyces sp. KML-2, isolated from Khewra salt mines, Pakistan. Biological Research, 48, 58. (First report statement: isolated indole derivative being reported first time from any member of actinomycetes group with novel antitumor activity) View Source
